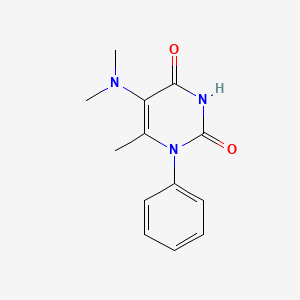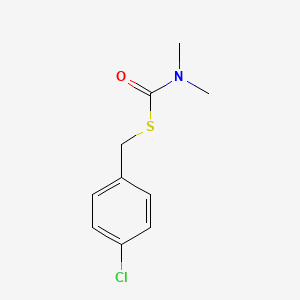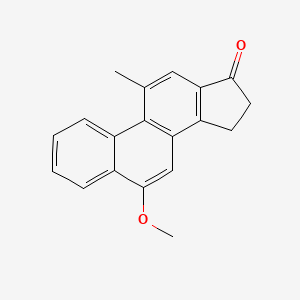
Nicotinamidine, N-(3,4-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamidine, N-(3,4-dichlorophenyl)- is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a nicotinamidine core substituted with a 3,4-dichlorophenyl group, which imparts distinct chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-(3,4-dichlorophenyl)- typically involves the reaction of nicotinonitriles with dichlorophenylboronic acids under Suzuki coupling conditions. The resulting dichlorophenylfurylnicotinonitriles are then treated with lithium bis(trimethylsilyl)amide, followed by deprotection and hydrogen chloride salt formation . This method allows for the precise introduction of the 3,4-dichlorophenyl group onto the nicotinamidine scaffold.
Industrial Production Methods
While specific industrial production methods for Nicotinamidine, N-(3,4-dichlorophenyl)- are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamidine, N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of anticancer agents.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Nicotinamidine, N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in cellular processes such as proliferation, apoptosis, and signal transduction. Molecular modeling studies have provided insights into its binding interactions and electronic properties, which contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Nicotinamidine, N-(3,4-dichlorophenyl)- can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)nicotinamidine: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
N-(3,4-dichlorobenzyl)nicotinamide: This derivative features a benzyl group instead of a phenyl group, leading to differences in its chemical and biological properties.
The uniqueness of Nicotinamidine, N-(3,4-dichlorophenyl)- lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
23557-73-5 |
|---|---|
Molekularformel |
C12H9Cl2N3 |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
N'-(3,4-dichlorophenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C12H9Cl2N3/c13-10-4-3-9(6-11(10)14)17-12(15)8-2-1-5-16-7-8/h1-7H,(H2,15,17) |
InChI-Schlüssel |
HAICLKDNRBIGHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)


![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)





![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)

